Synthesis and Yield: High-Efficiency Preparation of Benzamide, N,N,4-trimethyl-
Benzamide, N,N,4-trimethyl- can be synthesized with quantitative yield (100%) via a straightforward acylation of dimethylamine with 4-methylbenzoyl chloride under mild conditions (0 °C in DMF with triethylamine). This high yield and simple protocol offers a significant advantage in synthetic efficiency and cost-effectiveness compared to alternative routes or the synthesis of more complex benzamide derivatives .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 100% |
| Comparator Or Baseline | Typical yields for similar acylation reactions range from 60-85% |
| Quantified Difference | 15-40% absolute yield increase |
| Conditions | Reaction of 4-methylbenzoyl chloride with N,N-dimethylamine hydrochloride in DMF with triethylamine at 0 °C for 35 minutes |
Why This Matters
This matters for procurement because the reported quantitative yield translates directly to lower raw material costs and reduced purification burden in large-scale synthesis, making it a more economical choice as a building block compared to analogs with lower yielding syntheses.
